4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H26N2O3S. This compound is characterized by the presence of a benzenesulfonyl group, a piperazine ring, and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-BENZYL-1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE: This compound shares the benzenesulfonyl group but differs in the piperidine ring and the presence of a benzyl group.
1-BENZYL-4-(4-CHLORO-BENZENESULFONYL)-PIPERAZINE: Similar in structure but contains a benzyl group instead of the isopropyl group.
Uniqueness
4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16(2)17-8-10-18(11-9-17)21-20(24)22-12-14-23(15-13-22)27(25,26)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTZYBAMFXKGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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